molecular formula C7H11NO2 B15051771 (1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid

(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid

Cat. No.: B15051771
M. Wt: 141.17 g/mol
InChI Key: BDLGSQLNAHOHEE-ZLUOBGJFSA-N
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Description

(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid (: 1175003-01-6) is a chiral bicyclic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This stereochemically defined scaffold is characterized by its fused azabicyclic structure, which incorporates both carboxylic acid and secondary amine functional groups, making it a valuable intermediate for synthetic and medicinal chemistry research . While specific biological activity data for this exact stereoisomer is not extensively published in the available literature, compounds based on the 2-azabicyclo[3.2.0]heptane core are of significant interest in pharmaceutical development. Related azabicyclic structures are frequently explored as key precursors and core structures in the synthesis of various pharmacologically active agents, including beta-lactamase inhibitors and other novel therapeutic entities . Researchers may utilize this high-purity building block to construct complex molecules for probing biological mechanisms, developing new inhibitors, or creating compound libraries for high-throughput screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,3S,5S)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-3-4-1-2-5(4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6-/m0/s1

InChI Key

BDLGSQLNAHOHEE-ZLUOBGJFSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]1C[C@H](N2)C(=O)O

Canonical SMILES

C1CC2C1CC(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid typically involves the use of specific starting materials and reaction conditions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of (1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name Bicyclic Core Substituents/Functional Groups Molecular Weight (g/mol) CAS RN Primary Application/Activity References
(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid [3.2.0]heptane -COOH at C3 155.17 Not explicitly provided ACE inhibition, drug intermediate
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride [3.1.0]hexane -CONH₂ at C3; hydrochloride salt 222.26 (with methanesulfonate) 709031-39-0 Intermediate in saxagliptin synthesis
Saxagliptin [3.1.0]hexane -CN, adamantane-derived side chain 315.41 (anhydrous) 361442-04-8 DPP-4 inhibition (antidiabetic)
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0]heptane with sulfur -S- in ring; pivaloyl group at C6 342.46 525-97-3 Antibiotic derivatives (e.g., β-lactams)
Hoe 498 (2-[N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-2-azabicyclo[3.3.0]octane-3-carboxylic acid) [3.3.0]octane Extended bicyclic core; ACE-inhibiting side chains 452.52 Not provided ACE inhibition (antihypertensive)

Pharmacological and Physicochemical Differences

ACE Inhibition (Hoe 498 vs. Core Compound)
  • Hoe 498 : A derivative of the core compound with a [3.3.0]octane scaffold and L-alanyl-ethoxycarbonyl side chain. Exhibits near-complete plasma ACE inhibition for >8 hours post-dose (5 mg) and sustained effects up to 8 days .
  • Core Compound : Lacks the extended side chain, reducing ACE-binding potency but retaining utility as a synthetic precursor .
DPP-4 Inhibition (Saxagliptin)
  • Saxagliptin incorporates a [3.1.0]hexane core with a cyano group and adamantane-derived side chain. This structural modification shifts activity toward DPP-4 inhibition (IC₅₀ = 26 nM), crucial for glucose regulation in diabetes .
Antibiotic Derivatives
  • The 4-thia-1-azabicyclo[3.2.0]heptane analog (CAS 525-97-3) replaces a carbon with sulfur, enhancing β-lactamase resistance. Used in cephalosporin-like antibiotics .

Physicochemical Properties

  • Solubility : The methanesulfonate salt of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (CAS 709031-45-8) improves aqueous solubility (222.26 g/mol) compared to the free acid .
  • Stability : Sulfur-containing analogs (e.g., 4-thia derivatives) exhibit greater enzymatic stability due to reduced ring strain and resistance to hydrolysis .

Q & A

Basic: What are the key considerations for optimizing the synthesis of (1S,3S,5S)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid to achieve high stereochemical purity?

Methodological Answer:
To ensure stereochemical purity, employ tert-butoxycarbonyl (BOC) protection strategies during cyclization steps, as demonstrated in the synthesis of related bicyclic intermediates. For example, BOC2O in ethanol at room temperature effectively protects amine groups while minimizing racemization . Additionally, post-reaction acidification (e.g., citric acid to pH 4.0) followed by extraction with dichloromethane (DCM) can isolate the desired enantiomer . Sensitized [2+2] photocycloaddition methods, such as those used for maleic anhydride derivatives, may also enhance regioselectivity in ring formation .

Advanced: How can researchers address stereochemical inconsistencies observed in cyclization steps during the synthesis of 2-azabicyclo derivatives?

Methodological Answer:
Stereochemical mismatches often arise from competing reaction pathways. To mitigate this:

  • Use chiral auxiliaries or catalysts (e.g., enantiopure pyrrolidine derivatives) to enforce stereochemical control during ring closure .
  • Monitor reaction kinetics via in-situ NMR or HPLC to identify intermediates prone to epimerization. Adjust solvent polarity (e.g., switch from EtOAc to DCM) to stabilize transition states favoring the desired stereoisomer .
  • Computational modeling (e.g., DFT calculations) can predict energy barriers for competing pathways, guiding solvent or temperature optimization .

Basic: What analytical techniques are most effective for characterizing the structural integrity of (1S,3S,5S)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid and its intermediates?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry and stereochemistry. For example, exo vs. endo proton environments in bicyclic systems show distinct splitting patterns .
  • LC-MS: High-resolution mass spectrometry validates molecular weight, while retention times distinguish diastereomers .
  • X-ray Crystallography: Resolves absolute configuration, especially for novel derivatives, as seen in 3D structural diagrams of related azabicyclo compounds .

Advanced: What computational strategies can predict the bioactivity of novel 2-azabicyclo[3.2.0]heptane derivatives targeting DPP-4 inhibition?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding interactions between the azabicyclo core and DPP-4’s catalytic site (e.g., S2 pocket). Focus on hydrogen bonding with residues like Glu205 or Tyr547 .
  • QSAR Modeling: Correlate substituent effects (e.g., adamantyl or hydroxyethyl groups) with IC50 values from enzymatic assays. Parameters like logP and polar surface area optimize bioavailability .
  • MD Simulations: Assess conformational stability of ligand-receptor complexes over 100-ns trajectories to identify derivatives with prolonged binding .

Basic: What safety protocols are recommended when handling 2-azabicyclo[3.2.0]heptane derivatives based on their hazard profiles?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods for reactions involving volatile intermediates (e.g., BOC deprotection with TFA) to avoid respiratory irritation (H335) .
  • First Aid: For spills, neutralize acids/bases with appropriate agents (e.g., sodium bicarbonate) and dispose via hazardous waste protocols .

Advanced: How does modifying substituents on the azabicyclo core influence its binding affinity to γ-aminobutyric acid (GABA) receptors?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (CF3) at position 6 enhance GABA-A receptor agonism by increasing dipole interactions with the receptor’s β-subunit .
  • Steric Effects: Bulky groups (e.g., tert-butyl) at the carboxylic acid position reduce activity due to clashes with the receptor’s hydrophobic pocket .
  • Metal Complexation: Chromium(III) complexes of azabicyclo derivatives, synthesized via reflux with CrCl3·6H2O, show enhanced antibacterial activity, suggesting redox-mediated GABA modulation .

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